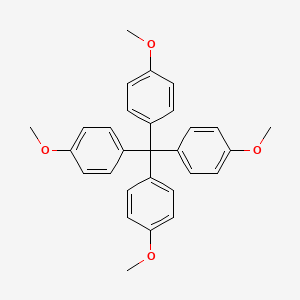
Tetrakis(4-methoxyphenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(4-methoxyphenyl)methane is an organic compound with the molecular formula C29H28O4. It is a tetrahedral molecule where a central carbon atom is bonded to four 4-methoxyphenyl groups. This compound is known for its unique structural properties and has been studied for various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(4-methoxyphenyl)methane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with sodium methoxide to form 4-methoxybenzyl alcohol. This intermediate is then reacted with formaldehyde in the presence of a base to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using the same principles as laboratory methods. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
Tetrakis(4-methoxyphenyl)methane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including luminescent materials and sensors.
作用機序
The mechanism of action of tetrakis(4-methoxyphenyl)methane involves its interaction with molecular targets through its aromatic rings and methoxy groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species upon irradiation, leading to the destruction of target cells .
類似化合物との比較
Similar Compounds
Tetrakis(4-hydroxyphenyl)methane: Similar structure but with hydroxyl groups instead of methoxy groups.
Tetrakis(4-aminophenyl)methane: Contains amino groups, leading to different reactivity and applications.
Tetrakis(4-ethynylphenyl)methane: Features ethynyl groups, which can participate in different types of chemical reactions.
Uniqueness
Tetrakis(4-methoxyphenyl)methane is unique due to its methoxy groups, which provide specific electronic and steric properties. These properties influence its reactivity and make it suitable for particular applications, such as in the development of luminescent materials and sensors .
特性
分子式 |
C29H28O4 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
1-methoxy-4-[tris(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C29H28O4/c1-30-25-13-5-21(6-14-25)29(22-7-15-26(31-2)16-8-22,23-9-17-27(32-3)18-10-23)24-11-19-28(33-4)20-12-24/h5-20H,1-4H3 |
InChIキー |
OAAQXXOISJIHMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


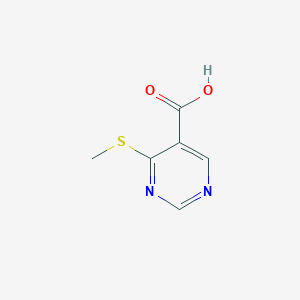

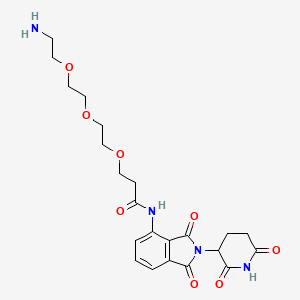

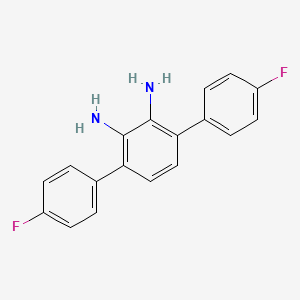
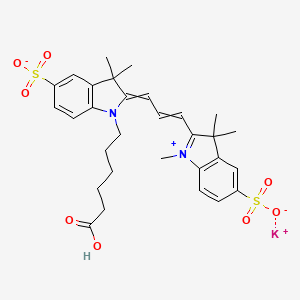
![(6R)-5,6-Dihydro-6-[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-4-(phosphonooxy)-1,7,9,11-tridecatetraenyl]-2H-pyran-2-one sodium salt](/img/structure/B15073189.png)
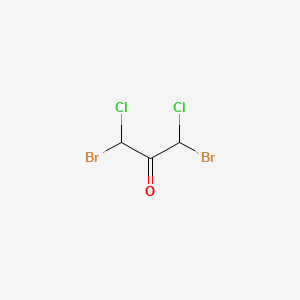
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
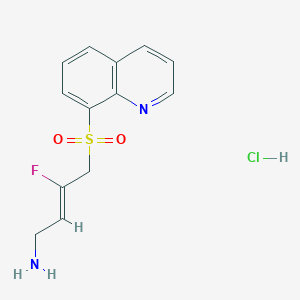
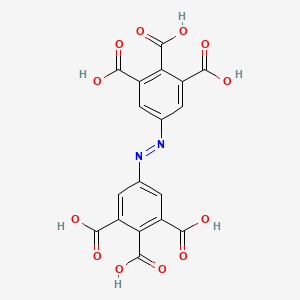
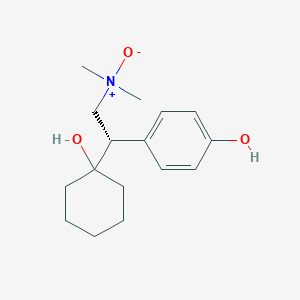
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
